molecular formula C11H19N3O B1475529 (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol CAS No. 1595557-80-4

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol

Cat. No.: B1475529
CAS No.: 1595557-80-4
M. Wt: 209.29 g/mol
InChI Key: DJZWCPMXNQYJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with two methyl groups at positions 3 and 5 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups at positions 3 and 5 . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

  • Catalytic Activities : Some derivatives of this compound have been investigated for their catalytic activities, such as catecholase activities, under various conditions. The rate of activity depends on several factors, including the nature of the carbonic chain bound to the pyrazole ring and solvent type. For instance, one study reported the highest activity in a complex with methanol as the solvent (Mouadili et al., 2013).

  • Antimicrobial and Anticancer Properties : Derivatives of this compound have shown potential as antimicrobial and anticancer agents. Certain synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and displayed good to excellent antimicrobial activity (Hafez et al., 2016).

  • Antimycobacterial Activity : Research into nicotinic acid hydrazide derivatives, which include this compound, has revealed antimycobacterial activity. These findings contribute to the development of new therapeutic agents for treating mycobacterial infections (Sidhaye et al., 2011).

  • Eco-friendly Synthesis Strategies : Studies have also focused on developing eco-friendly strategies for synthesizing new derivatives of this compound, showing the possibility of more sustainable production methods in pharmaceutical research (Mabrouk et al., 2020).

  • Synthesis and Structural Studies : The synthesis and structural analysis of derivatives of this compound have been a focus area, aiding in understanding its potential applications in various fields, including medicinal chemistry (Meskini et al., 2011).

Properties

IUPAC Name

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)6-14-4-3-10(5-14)7-15/h10,15H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWCPMXNQYJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.